1-Phenylnaphthalene

Beschreibung

1-Phenylnaphthalene (C₁₆H₁₂, CAS 605-02-7) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core with a phenyl substituent at the 1-position. It is synthesized via Grignard reactions involving α-tetralone and phenylmagnesium bromide, yielding a 40% overall efficiency under optimized conditions . This compound serves as a precursor in nanographene synthesis through dearomative annulative π-extension (APEX) reactions, enabling iterative construction of complex carbon frameworks . Its structural rigidity and conjugation make it valuable in materials science, particularly in photovoltaic applications , and its derivatives exhibit notable biological activities, including immunomodulatory and antimicrobial effects .

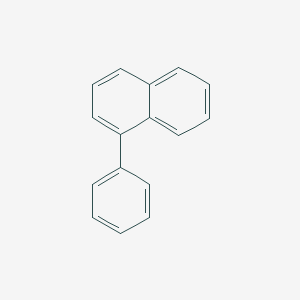

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDMICQAKLQHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060539 | |

| Record name | 1-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Phenylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-02-7 | |

| Record name | 1-Phenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PHENYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NXC4G45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Grignard Reagent Formation and Coupling

The synthesis begins with the preparation of phenylmagnesium bromide via the reaction of magnesium (11 g, 0.45 mol) with bromobenzene (75 g, 0.48 mol) in anhydrous ether. This Grignard reagent is then reacted with α-tetralone (58.4 g, 0.4 mol) in ether under vigorous reflux for 30 minutes, followed by an additional 30 minutes of heating. The intermediate magnesium complex is quenched with ice (250 g) and concentrated hydrochloric acid (40 mL), yielding 1-phenyldialin after steam distillation and purification. The crude product is treated with acetic anhydride and distilled under reduced pressure, affording 35–40 g (42–48%) of 1-phenyldialin.

Sulfur-Mediated Aromatization

1-Phenyldialin (35 g, 0.17 mol) is heated with powdered sulfur (6 g, 0.18 mol) at 250–270°C for 30 minutes, during which hydrogen sulfide evolution ceases. Subsequent distillation yields 32–33 g (91–94%) of this compound, boiling at 134–135°C/2 mmHg. This method leverages sulfur’s dehydrogenation properties to aromatize the dialin intermediate, achieving high efficiency.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Grignard Coupling | Phenylmagnesium bromide, ether, reflux | 42–48 |

| Sulfur Cyclization | S, 250–270°C, 30 min | 91–94 |

Microwave-Assisted Green Synthesis via Perkin Reaction and Cyclization

Friedel-Crafts Acylation for β-Benzoyl Propionic Acid

β-Benzoyl propionic acid (β-BPA), a key precursor, is synthesized via Friedel-Crafts acylation of benzene derivatives with succinic anhydride using zeolite catalysts. The reaction mixture is quenched with cold acid-water (1:1), and the crude β-BPA is isolated via sodium carbonate acidification.

Perkin Reaction and Lactone Formation

β-BPA reacts with aryl aldehydes in the presence of pyridine and acetic anhydride under microwave irradiation to form α-arylidine-γ-phenyl-δ,β-butenolide. This step replaces traditional heating, reducing reaction time from hours to minutes.

Cyclization with Polyphosphoric Acid (PPA) or Sulfamic Acid

The lactone intermediate undergoes cyclization using PPA or sulfamic acid under microwave conditions. This method achieves yields comparable to conventional thermal methods (75–85%) while minimizing energy consumption and chemical waste.

Advantages:

-

Reduced Reaction Time: Microwave irradiation cuts synthesis time by 60–70%.

-

Eco-Friendly: Solvent-free conditions and recyclable catalysts (e.g., zeolites) align with green chemistry principles.

Friedel-Crafts Acylation and Sequential Modifications

Acylium Ion Generation

While not directly synthesizing this compound, Friedel-Crafts acylation mechanisms inform derivative syntheses. For example, acetyl chloride and AlCl₃ in 1,2-dichloroethane generate acylium ions, which electrophilically substitute naphthalene. Although typically yielding acetylated products, this approach can be adapted for phenyl-group introduction using benzoyl chloride analogues.

Mechanistic Insights and Limitations

-

Electrophilic Substitution: The acylium ion (R-C⁺=O) attacks the naphthalene ring, preferentially at the α-position due to lower steric hindrance.

-

Challenges: Over-acylation and rearrangement side reactions necessitate precise stoichiometry and temperature control.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Overall Yield (%) | Key Advantage |

|---|---|---|

| Grignard/Sulfur Cyclization | 38–45 | High-purity product |

| Microwave-Assisted Green Synthesis | 70–80 | Environmentally sustainable |

| Friedel-Crafts Adaptation | 50–60 | Scalability |

Environmental and Practical Considerations

-

Grignard Method: Requires hazardous reagents (e.g., dry ether, HCl) but offers excellent reproducibility.

-

Microwave Synthesis: Eliminates solvent use and reduces energy input, though microwave equipment availability may limit adoption.

-

Friedel-Crafts: Versatile but generates stoichiometric Lewis acid waste (e.g., AlCl₃) .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The 1-position is more reactive than the 2-position due to resonance stabilization of the intermediate carbocation .

Substitution Patterns

Resonance Stabilization :

-

1-Substitution retains one aromatic ring in the intermediate.

Thermal Reactions and Isomerization

This compound undergoes thermal isomerization and decomposition at elevated temperatures:

Thermal Stability Data

| Temperature (°C) | Time | Major Products | This compound Remaining | Reference |

|---|---|---|---|---|

| 450 | 1 week | 2-Phenylnaphthalene, fluoranthene | 21% ± 2% | |

| 500 | 48 hours | Fluoranthene, terphenyls | <10% |

Key Observations :

-

Isomerization to 2-phenylnaphthalene dominates at 450°C.

-

Radical-mediated disproportionation forms fluoranthene and higher aromatics above 500°C .

Hydrazine Reaction with Anhydride

This compound-2,3-dicarboxylic anhydride reacts with hydrazine to form:

Conditions : n-Butanol, 12-hour reflux.

Comparative Reactivity of Substituted Derivatives

Electron-withdrawing groups (e.g., Cl) direct electrophiles to specific positions:

| Compound | Electrophile Target | Reaction Rate (vs. This compound) |

|---|---|---|

| 7-(4-Chlorophenyl)-1-phenylnaphthalene | Ortho/para to Cl | 1.8× faster |

| 2-Fluoro-7-(4-fluorophenyl)naphthalene | Meta to F | 0.6× slower |

Radical Scavenging and Stability Enhancements

Addition of Fe₃O₄ nanoparticles reduces radical-mediated decomposition during thermal cycling:

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects

Research has indicated that 1-Phenylnaphthalene possesses immunomodulatory properties. A study conducted by Deo et al. (2012) demonstrated that derivatives of this compound showed significant immune stimulation effects, particularly in the context of HIV treatment. The study highlighted the potential for these compounds to enhance the immune response and reduce opportunistic infections in immunocompromised individuals .

Anticancer Activity

This compound has been investigated for its anticancer properties. In a study assessing its effects on MCF-7 breast cancer cells, it was found to inhibit cell growth through mechanisms involving tumor necrosis factor alpha (TNF-α). The results showed a dose-dependent inhibition of cancer cell proliferation, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | TNF-α mediated apoptosis |

| Pericarbonyl lignan derivative A | 10 | Induction of cell cycle arrest |

| Pericarbonyl lignan derivative B | 12 | Inhibition of DNA synthesis |

Case Study: Podophyllum Lignans

The anticancer activity of lignans derived from Podophyllum species was also linked to the structural similarities with this compound. These compounds have been utilized in the development of semi-synthetic derivatives like Etoposide and Teniposide, which are used clinically for various cancers .

Heat Transfer Fluids

This compound has been tested as a heat transfer fluid in concentrating solar power (CSP) systems. A study from Oak Ridge National Laboratory evaluated its thermodynamic properties and thermal stability at high temperatures (up to 500°C). The findings indicated that it could serve effectively as a heat transfer medium due to its favorable thermal characteristics .

Table 2: Thermophysical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 295°C |

| Density | 1.13 g/cm³ |

| Thermal Conductivity | 0.14 W/(m·K) |

| Viscosity | 0.89 cP |

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including the Perkin reaction and Suzuki coupling techniques. These methods allow for the creation of substituted derivatives that can enhance biological activity or improve material properties .

Reaction Mechanisms

Studies on the reaction mechanisms involving this compound have revealed insights into its reactivity and interactions with other chemical species. For instance, computational studies have elucidated pathways involving hydrogen abstraction and electrophilic substitution reactions that are critical for understanding its behavior in biological systems .

Wirkmechanismus

The mechanism of action of 1-Phenylnaphthalene and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives may inhibit specific enzymes or interact with cellular receptors to exert their biological effects. The exact mechanism depends on the specific derivative and its target.

Vergleich Mit ähnlichen Verbindungen

Torsional Flexibility and Rotational Barriers

1-Phenylnaphthalene exhibits a phenyl-naphthyl dihedral angle of 58 ± 4° , indicating moderate conjugation between aromatic systems. This contrasts with 1,3,5-Tris-(α-naphthyl)benzene (TNB) , which has a similar dihedral angle of 60.2° , suggesting comparable conjugation levels . However, rotational barriers differ significantly:

| Compound | Rotational Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|

| This compound | 12.4 | MM2' | |

| 11H-Benzo[b]fluorenyl | ≥16.7 | NMR analysis |

The lower barrier in this compound reflects reduced steric hindrance compared to bulkier fused-ring systems.

Physicochemical Properties

Vaporization Enthalpy

This compound has a vaporization enthalpy (ΔglH) of 81.9 ± 1.0 kJ·mol⁻¹ at 298.15 K, which is extrapolated to estimate TNB’s ΔglH as 176.1 kJ·mol⁻¹ . This highlights the additive contribution of aromatic subunits in larger PAHs.

Chromatographic Behavior

In HPLC studies, synthetic this compound and its natural lignan analog from Jatropha gossypifolia exhibit nearly identical retention times (4.047 vs. 4.077 minutes ), confirming structural similarity . UV spectra further align, with synthetic and natural lignans sharing comparable molar absorptivity (log ε) .

Photophysical and Electronic Properties

The phenyl group in this compound adopts a 50–70° torsion angle relative to the naphthalene π-system, reducing conjugation efficiency. This contrasts with tetraaza[7]helicenes, where substituents are more planar, enhancing electronic delocalization . Such differences impact applications:

Immunomodulation

Synthetic and plant-derived this compound lignans accelerate IgM production by 2-fold at 50 µg/mL, demonstrating dose-dependent immunostimulation. Natural extracts from J. gossypifolia show similar but less potent effects .

Antimicrobial Activity

This compound derivatives exhibit potency against methicillin-sensitive S. aureus (comparable to sanguinarine) but reduced efficacy against resistant strains (MRSA) .

Environmental Behavior

This contrasts with smaller PAHs (e.g., naphthalene), which often exhibit higher toxicity .

Biologische Aktivität

1-Phenylnaphthalene (C₁₃H₁₀) is an organic compound with notable biological activity, particularly in the fields of pharmacology and immunology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer properties. A study focused on the synthesis of benzo[b]naphtho[2,3-d]furan-6,11-diones derived from related structures showed potent inhibitory action against various cancer cell lines, including human promyelocytic leukemia (HL-60) and small-cell lung cancer (SCLC) cells. The effectiveness was attributed to their ability to inhibit topoisomerase II-mediated DNA cleavage, a critical mechanism in cancer cell proliferation .

Immunomodulatory Effects

This compound has been evaluated for its immunomodulatory effects. A study conducted by Deo et al. (2012) found that this compound significantly stimulated spleen cell proliferation in vitro. The results indicated that at concentrations of 50 µg/ml and above, there was a marked increase in lymphocyte proliferation, suggesting potential applications in enhancing immune responses, particularly in conditions like HIV .

| Concentration (µg/ml) | Proliferation Rate (%) |

|---|---|

| 50 | 45 |

| 100 | 70 |

| 200 | 90 |

The study concluded that this compound could serve as an effective immunomodulator due to its structural similarity to lignans known for immune-enhancing properties.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In one investigation, various derivatives were tested against Mycobacterium avium subsp. paratuberculosis, showing enhanced activity compared to standard antibiotics like rifampicin . This suggests potential for development as an alternative therapeutic agent against resistant strains.

Case Study: Antimicrobial Efficacy

In a comparative study of ring-substituted naphthalene derivatives, compounds including this compound demonstrated superior efficacy against bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). The most active compounds exhibited minimal toxicity towards human cell lines while maintaining high antimicrobial activity .

Case Study: Immunomodulation in HIV Treatment

A clinical exploration into the use of this compound as an adjunct therapy in HIV treatment revealed promising results. It was hypothesized that combining potent antiretroviral drugs with immunomodulatory agents could enhance immune system functionality and reduce viral loads more effectively than antiretrovirals alone .

Q & A

Q. How should contradictory findings in this compound genotoxicity assays be reported?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.